molecular formula C22H31N5O2 B2624965 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide CAS No. 941933-19-3

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide

Cat. No.: B2624965
CAS No.: 941933-19-3
M. Wt: 397.523
InChI Key: HBZKJTLQZNUPQH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups attached to phenyl rings, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of dimethylaminobenzaldehyde with dimethylamine in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including amide formation, to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide is unique due to its multiple dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide, often referred to as a dimethylamino derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C20H30N4C_{20}H_{30}N_4 and features multiple dimethylamino groups attached to phenyl rings. The synthesis typically involves the reaction between dimethylaminobenzaldehyde and various amine precursors under controlled conditions.

Synthesis Methodology

  • Reagents Used : Dimethylaminobenzaldehyde, amines.
  • Catalysts : Commonly used catalysts include piperidine or sulfamic acid.
  • Conditions : Reactions are often conducted in ethanol or other solvents under reflux conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as:

  • Anticancer Activity : The compound exhibits inhibitory effects on cancer cell proliferation, potentially through the modulation of signaling pathways involved in cell cycle regulation.
  • Antimicrobial Properties : Studies have indicated that it possesses antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
  • Antimicrobial Effects : Research has demonstrated that this compound exhibits significant activity against pathogenic fungi such as Aspergillus flavus and Penicillium expansum, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer Cell LinesCell proliferation inhibition
AntimicrobialAspergillus flavusMIC = 5 µg/mL
AntimicrobialPenicillium expansumMIC = 10 µg/mL
AntitumorProstate Cancer Cell LinesInduction of apoptosis

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-25(2)18-11-7-16(8-12-18)20(27(5)6)15-23-21(28)22(29)24-17-9-13-19(14-10-17)26(3)4/h7-14,20H,15H2,1-6H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZKJTLQZNUPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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